molecular formula C32H24N6O5 B13400242 3-Hydroxy-4-(2-methoxy-4-phenylcarbamoyl-phenylazo)-naphthalene-2-carbxylic acid (2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-amide

3-Hydroxy-4-(2-methoxy-4-phenylcarbamoyl-phenylazo)-naphthalene-2-carbxylic acid (2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-amide

Cat. No.: B13400242
M. Wt: 572.6 g/mol
InChI Key: XOEZRSNQUHDPCN-UHFFFAOYSA-N
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Description

“3-Hydroxy-4-(2-methoxy-4-phenylcarbamoyl-phenylazo)-naphthalene-2-carbxylic acid (2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-amide” is a complex organic compound that likely belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). These compounds are often used in dyes, pigments, and various industrial applications due to their vivid colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including:

    Formation of the azo group: This can be achieved through a diazotization reaction followed by coupling with an aromatic compound.

    Introduction of functional groups: Various functional groups such as hydroxyl, methoxy, and carbamoyl groups can be introduced through specific reactions like nitration, reduction, and acylation.

    Cyclization: The formation of the benzimidazole ring might involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Use of catalysts: Catalysts can speed up the reaction and improve yield.

    Controlled temperature and pressure: Maintaining optimal temperature and pressure conditions to ensure the desired reactions occur efficiently.

    Purification steps: Techniques such as recrystallization, chromatography, and distillation might be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the hydroxyl group.

    Reduction: Reduction reactions could target the azo group, converting it to amines.

    Substitution: Various substitution reactions could occur at the aromatic rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce aromatic amines.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a diagnostic agent.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    In biological systems: The compound might interact with specific enzymes or receptors, influencing biochemical pathways.

    In industrial applications: The stability and reactivity of the azo group could be crucial for its function as a dye or pigment.

Comparison with Similar Compounds

Similar Compounds

    Azo dyes: Compounds with similar azo groups used in various dyeing applications.

    Benzimidazole derivatives: Compounds with the benzimidazole ring, often used in pharmaceuticals.

Uniqueness

This compound’s uniqueness might lie in its specific combination of functional groups and structural features, which could confer unique properties such as specific reactivity, stability, or biological activity.

Properties

Molecular Formula

C32H24N6O5

Molecular Weight

572.6 g/mol

IUPAC Name

3-hydroxy-4-[[2-methoxy-4-(phenylcarbamoyl)phenyl]diazenyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C32H24N6O5/c1-43-27-16-19(30(40)33-20-8-3-2-4-9-20)11-13-25(27)37-38-28-22-10-6-5-7-18(22)15-23(29(28)39)31(41)34-21-12-14-24-26(17-21)36-32(42)35-24/h2-17,39H,1H3,(H,33,40)(H,34,41)(H2,35,36,42)

InChI Key

XOEZRSNQUHDPCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)O

Origin of Product

United States

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